2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol
Description
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol (molecular formula: C₈H₁₇NO) is a heterocyclic alcohol featuring a four-membered azetidine ring substituted with a propan-2-yloxy group at the 3-position and a hydroxyethyl chain at the 1-position. Its structure includes a primary alcohol group, which confers typical alcohol reactivity (e.g., hydrogen bonding, nucleophilic substitution). The azetidine ring, a strained four-membered nitrogen-containing cycle, may influence its conformational stability and biological interactions. Collision cross-section (CCS) data for this compound, derived from ion mobility spectrometry, suggests a compact molecular geometry due to the constrained azetidine ring .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(3-propan-2-yloxyazetidin-1-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)11-8-5-9(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
PLQOJZVNALVUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CN(C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via nucleophilic substitution reactions using propan-2-ol and suitable leaving groups.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached through alkylation reactions involving ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[3-(Methoxymethyl)azetidin-1-yl]ethan-1-ol
- Molecular Formula: C₇H₁₅NO₂
- Key Differences :
- The methoxymethyl substituent (CH₂OCH₃) replaces the propan-2-yloxy group, altering steric and electronic properties.
- The methoxymethyl group may enhance solubility in polar solvents compared to the bulkier isopropoxy group.
- Applications : Used as a synthetic intermediate in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity .
2-(2-Azidoethoxy)ethan-1-ol
- Molecular Formula : C₄H₉N₃O₂
- Key Differences :
- Features an azide-functionalized ethoxy chain instead of the azetidine ring.
- The azide group enables click chemistry applications, unlike the alcohol-azetidine scaffold.
- Synthesis : Prepared via nucleophilic substitution of 2-(2-chloroethoxy)ethan-1-ol with sodium azide .
1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol
- Molecular Formula : C₁₄H₂₀N₂O
- Key Differences: Contains an indole ring and a tertiary amine group, contrasting with the azetidine-primary alcohol system. Acts as a hallucinogenic impurity in controlled substances, highlighting divergent biological roles .
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Flexibility: The azetidine-ethanol scaffold can be modified with diverse substituents (e.g., methoxymethyl, azide) to tune physicochemical properties for drug discovery .
Biological Implications: While this compound lacks reported bioactivity, its structural analogs exhibit varied roles—ranging from protease inhibition precursors (e.g., indole-ethanolamine derivatives) to controlled substance impurities .
Analytical Characterization : Collision cross-section data for the target compound supports its use in mass spectrometry-based structural studies, distinguishing it from bulkier analogs .
Q & A
Basic Research Question
- NMR spectroscopy :
- FTIR : Bands at ~3400 cm⁻¹ (OH stretch), 1100–1250 cm⁻¹ (C-O-C ether linkage).
- HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 144.1 (C₈H₁₇NO requires 143.23 g/mol) and assess purity (>95% by area normalization) .
How can researchers resolve discrepancies in reported biological activities of this compound?
Advanced Research Question
Discrepancies may arise from:
- Impurities : Trace solvents or unreacted starting materials. Use orthogonal purification (e.g., sequential column chromatography and recrystallization) .
- Stereochemical variations : Chiral HPLC to separate enantiomers (if applicable) and compare bioactivity profiles.
- Assay conditions : Standardize in vitro protocols (e.g., cell line viability, receptor binding assays) to minimize variability. For example, highlights biochemical pathway studies for structurally similar ethanolamine derivatives .
What computational approaches predict the physicochemical properties of this compound?
Advanced Research Question
- Solubility and logP : Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM predict hydrophilicity (logP ~0.5) due to the hydroxyl and ether groups .
- Collision cross-section (CCS) : Ion mobility spectrometry (IMS) paired with quantum mechanics calculates CCS values for mass spectrometry applications (e.g., distinguishing isomers) .
- Electronic properties : Density Functional Theory (DFT) models HOMO-LUMO gaps (~5 eV) to assess reactivity in nucleophilic environments.
What strategies optimize regioselectivity during azetidine ring functionalization?
Advanced Research Question
- Protecting groups : Temporarily block the azetidine nitrogen with Boc (tert-butyloxycarbonyl) to direct substitution at the 3-position. Deprotection post-reaction restores the ethanolamine moiety .
- Catalytic control : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling reactions. describes similar strategies for pyrazolo-pyrimidine derivatives .
What safety precautions are essential when handling this compound during synthesis?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A hazards) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., ethylene oxide).
- Storage : Airtight containers at 2–8°C to prevent degradation.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage .
How does the compound’s azetidine ring stability impact its applications in drug discovery?
Advanced Research Question
- Conformational rigidity : The azetidine ring’s strained structure enhances binding affinity to target proteins (e.g., GPCRs) compared to larger rings like piperidine.
- Metabolic stability : Resistance to cytochrome P450 oxidation (predicted via in silico tools like SwissADME) increases bioavailability. discusses similar piperidine derivatives in receptor interaction studies .
What methodologies validate the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Forced degradation studies :
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions.
How can researchers address low yields in large-scale synthesis?
Advanced Research Question
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic ethylene oxide reactions.
- Catalyst optimization : Immobilized base catalysts (e.g., polymer-supported NaOH) enhance recyclability and reduce waste. highlights similar optimizations for pyridine-ethanol derivatives .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Advanced Research Question
- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
